2,3-dihydro-1H-indene-1-sulfonamide
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Overview
Description
“2,3-dihydro-1H-indene-1-sulfonamide” is a chemical compound with the molecular formula C9H11NO2S and a molecular weight of 197.26 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H11NO2S/c10-13(11,12)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2,(H2,10,11,12) . This indicates that the molecule consists of a cyclic structure (indene) with a sulfonamide functional group attached.Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature with a melting point of 132-136°C .Scientific Research Applications
Catalytic Synthesis of Indene Derivatives
A novel protocol for the regioselective synthesis of diverse indene derivatives from N-benzylic sulfonamides and disubstituted alkynes has been developed. This process involves the FeCl3-catalyzed cleavage of sp3 carbon-nitrogen bonds to generate benzyl cation intermediates, offering a broad range of functionalized indene derivatives with high regioselectivity (Liu et al., 2010).
Carbonic Anhydrase Inhibition
Sulfonamide derivatives derived from indanes and tetralins have been synthesized and assessed for their inhibitory effects on human carbonic anhydrase isozymes. Notably, N-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methane sulfonamide showed potent inhibitory effects, indicating the potential for therapeutic applications targeting carbonic anhydrases (Akbaba et al., 2014).
Photocatalytic Degradation of Sulfonamides
Research has focused on the photocatalytic degradation of sulfonamides, highlighting the environmental impact and methods to address pollution caused by these compounds. A study utilizing CuFe2O4/MXene heterojunction photocatalysts demonstrated enhanced degradation capabilities for the antibiotic sulfamethazine under visible light, offering insights into the mechanisms of photocatalytic degradation and potential environmental remediation strategies (Cao et al., 2020).
Proton Conductivity Enhancement
The enhancement of proton conductivity in chitosan membranes by sulfonated graphene oxide under both hydrated and anhydrous conditions has been investigated. This study revealed that the incorporation of sulfonated graphene oxide improves the thermal, mechanical, and conduction properties of chitosan membranes, suggesting applications in proton exchange membranes for fuel cell technologies (Liu et al., 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
The primary target of 2,3-dihydro-1H-indene-1-sulfonamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
It is known to interact with its target, carbonic anhydrase 2 . The specific nature of this interaction and the resulting changes at the molecular level are yet to be elucidated.
Biochemical Analysis
Biochemical Properties
2,3-dihydro-1H-indene-1-sulfonamide has been identified as a potent and specific inhibitor of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the pathophysiology of multiple inflammation-related diseases . It interacts with the NLRP3 protein, blocking the assembly and activation of the NLRP3 inflammasome .
Cellular Effects
The compound effectively inhibits cell pyroptosis, a form of programmed cell death associated with inflammation . It has been shown to have a significant impact on NLRP3 inflammasome activation and can relieve symptoms of inflammatory bowel disease .
Molecular Mechanism
This compound binds directly to the NLRP3 protein, blocking the assembly and activation of the NLRP3 inflammasome . This prevents the release of pro-inflammatory cytokines like IL-1β and IL-18, thereby reducing inflammation .
Dosage Effects in Animal Models
In animal models, specifically in a DSS-induced colitis model, this compound has shown to have a significant therapeutic effect . Specific dosage effects in animal models have not been reported.
Transport and Distribution
The compound has been found to have a notable distribution in the colon, which suggests it may be transported and distributed within cells and tissues in a manner that targets areas of inflammation .
properties
IUPAC Name |
2,3-dihydro-1H-indene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c10-13(11,12)9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAROQGOUCFPBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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